![molecular formula C16H24N2O2 B7786292 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole CAS No. 62658-85-9](/img/structure/B7786292.png)
4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole
Overview
Description
4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole is a member of indoles.
Scientific Research Applications
Development of Long-Acting β-Adrenoblockers
Some derivatives of 4-hydroxyindole, similar in structure to the compound , have been synthesized and studied for their prolonged β-adrenoblocking activity, which is significant in treating cardiovascular diseases. Bopindolol, a related compound, shows long-acting β-adrenoblocking activity, and research aims to create new compounds in this group with similar or enhanced efficacy (Glushkov et al., 1993).
Radioligand Binding Assay for β-Adrenergic Receptors
In the context of β-adrenoblockers, compounds related to the specified chemical have been studied using a radioligand binding assay to assess the affinity and selectivity of antagonistic effects. These studies are vital in understanding the pharmacodynamics and therapeutic potential of these compounds (Sakuma et al., 1991).
Reactivity and Formation of Palladium(II) Complexes
Research on Pd(II) complexes of 2N1O-donor ligands containing pendent indole (a structure related to 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole) has revealed insights into cyclopalladation and pi-cation radical formation. These findings have implications in organometallic chemistry and catalysis (Motoyama et al., 2004).
Synthesis of Analogues for Therapeutic Agents
Derivatives and analogues of 4-hydroxyindole compounds are synthesized and evaluated for their potential as therapeutic agents. For instance, CC-1065 and Duocarmycin analogues involving modifications in alkylation subunits of these compounds are studied for their biological activity (Boger et al., 1997).
Development of Fluorescence Sensors
Certain derivatives involving structures related to 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole have been studied for their application as turn-off fluorescence sensors, particularly sensitive to iron(III) ions. These compounds have been characterized and investigated for their potential in detecting and quantifying metal ions (Joshi et al., 2015).
properties
IUPAC Name |
1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-11-8-13-14(18-11)6-5-7-15(13)20-10-12(19)9-17-16(2,3)4/h5-8,12,17-19H,9-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQHPLYSXBZMQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10946662 | |
Record name | 1-(tert-Butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10946662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole | |
CAS RN |
23869-98-9, 62658-85-9 | |
Record name | 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023869989 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-((2-Methyl-1H-indol-4-yl)oxy)-3-(tert-butylamino)propan-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062658859 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(tert-Butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10946662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.